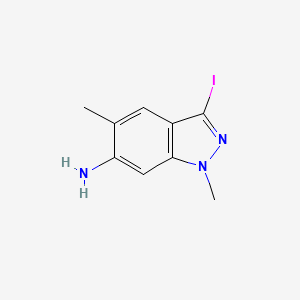
3-Iodo-1,5-dimethylindazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1,5-dimethylindazol-6-amine is a chemical compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,5-dimethylindazol-6-amine typically involves the iodination of 1,5-dimethylindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired iodinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1,5-dimethylindazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,5-dimethylindazole.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: 1,5-Dimethylindazole.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing anticancer agents, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in cancer.
Biology: It has been studied for its role in modulating biological pathways and its potential as a biochemical probe.
Material Science: The unique electronic properties of the indazole scaffold make it a candidate for developing organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Iodo-1,5-dimethylindazol-6-amine involves its interaction with specific molecular targets, such as IDO1. By inhibiting IDO1, the compound can modulate the immune response, potentially enhancing the body’s ability to fight cancer cells. The inhibition of IDO1 leads to the suppression of tryptophan catabolism, which in turn affects the tumor microenvironment and immune cell function .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylindazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,5-dimethylindazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
3-Chloro-1,5-dimethylindazole: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
3-Iodo-1,5-dimethylindazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity in various chemical reactions and its potential as a pharmacophore in medicinal chemistry. The iodine atom also contributes to the compound’s electronic properties, making it suitable for applications in material science.
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
3-iodo-1,5-dimethylindazol-6-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-6-8(4-7(5)11)13(2)12-9(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
RHKDYKUERNXRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(N=C2I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
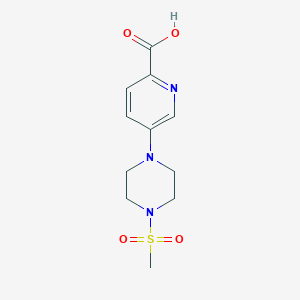
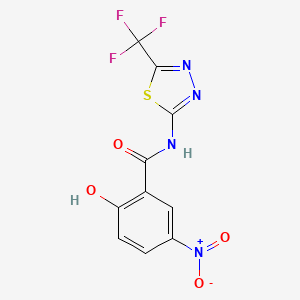
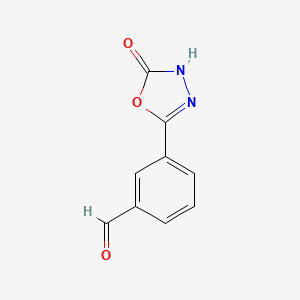
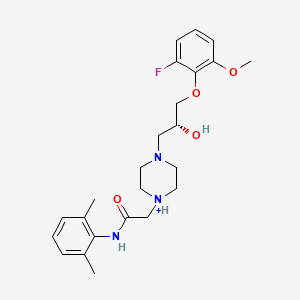
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
